MST-312, also known as Telomerase Inhibitor IX, is a synthetic catechin derivative originally designed as a telomerase inhibitor. [] It is a small molecule that acts by disrupting the activity of telomerase, an enzyme responsible for maintaining the protective caps at the ends of chromosomes called telomeres. [] MST-312's primary role in scientific research is as a tool to study telomere biology, investigate the role of telomerase in various cellular processes, and explore its potential as an anti-cancer agent. [, , , , , , , , , , ]
MST-312 can be synthesized through chemical modification of epigallocatechin gallate. The synthesis involves several steps that typically include the introduction of specific functional groups to enhance its biological activity and solubility. The technical details surrounding its synthesis are not extensively documented in public literature, but it generally follows standard organic synthesis protocols involving reactions such as alkylation or acylation to modify the catechin structure .
The molecular structure of MST-312 is characterized by a benzamide group attached to the catechin backbone. This modification is crucial for its function as a telomerase inhibitor. The compound's molecular formula is C₁₅H₁₃N₃O₅, with a molecular weight of approximately 317.28 g/mol. The structural data indicate that MST-312 has multiple hydroxyl groups that contribute to its reactivity and binding affinity to biological targets .
MST-312 primarily acts through inhibition of telomerase activity, which leads to telomere shortening and ultimately induces apoptosis in cancer cells. In vitro studies have shown that MST-312 can induce DNA damage, particularly double-strand breaks, which are critical for triggering apoptotic pathways. The compound also exhibits dual inhibition properties by affecting DNA topoisomerase II, an enzyme involved in DNA replication and repair processes .
MST-312 exerts its anticancer effects primarily by targeting telomerase, leading to cellular senescence and apoptosis. Upon treatment with MST-312:
Data from various studies indicate that higher concentrations of MST-312 can significantly increase levels of phosphorylated histone H2AX (a marker for DNA damage), further corroborating its role in inducing DNA damage .
MST-312 possesses several notable physical and chemical properties:
These properties are critical for its formulation into potential therapeutic agents .
MST-312 has significant potential applications in scientific research and therapeutic contexts:
MST-312 (chemical name: N,N'-(1,3-phenylene)bis(2,3-dihydroxybenzamide); CAS# 368449-04-1) is a synthetic biphenyl-based compound with the molecular formula C₂₀H₁₆N₂O₆ and a molecular weight of 380.36 g/mol. Its structure features two catechol-like pharmacophores linked by a phenyl bridge, which confer potent antioxidant properties and metal-chelating capabilities [1] [4] [6]. The compound exhibits moderate solubility in organic solvents (e.g., 30 mg/mL in DMSO) but limited aqueous solubility, posing formulation challenges for in vivo applications. As a direct telomerase inhibitor, MST-312 demonstrates an IC₅₀ of 0.67 μM in Telomeric Repeat Amplification Protocol (TRAP) assays, significantly lower than its natural analogue epigallocatechin gallate (EGCG) [4] [6].
Table 1: Physicochemical Properties of MST-312
Property | Value |
---|---|
Chemical Formula | C₂₀H₁₆N₂O₆ |
Molecular Weight | 380.36 g/mol |
CAS Number | 368449-04-1 |
Solubility in DMSO | 30 mg/mL (78.87 mM) |
Telomerase Inhibition (IC₅₀) | 0.67 μM (TRAP assay) |
Primary Targets | Telomerase reverse transcriptase (hTERT) |
Pharmacologically, MST-312 rapidly penetrates cells and localizes to the nucleus, where it binds the catalytic site of telomerase reverse transcriptase (hTERT), disrupting telomeric DNA elongation. Beyond telomerase inhibition, studies reveal concentration-dependent polypharmacology: at submicromolar concentrations (0.5–5 μM), it primarily suppresses telomerase activity, while higher doses (>10 μM) induce acute DNA damage through topoisomerase II inhibition and reactive oxygen species generation [7] [9].
MST-312 emerged from structure-activity optimization of (-)-epigallocatechin gallate (EGCG), the primary polyphenol in green tea. Despite EGCG’s known telomerase inhibitory activity, its clinical translation was limited by chemical instability, low bioavailability, and high effective doses (IC₅₀ >10 μM). In 2002, Seimiya et al. synthesized MST-312 by replacing EGCG’s galloyl group with a meta-phenylenediamine core, significantly enhancing metabolic stability and telomerase affinity [5] [6] [9]. Key advantages over EGCG include:
Structurally related derivatives include MST-295 and MST-1991, which share the biphenyl scaffold but vary in hydroxylation patterns. Among these, MST-312 remains the most extensively characterized due to its balanced potency and tolerability in non-malignant cells [4] [9].
Mechanism of Telomerase Inhibition
MST-312 directly targets hTERT, disrupting the telomerase ribonucleoprotein complex. This inhibits the enzyme’s ability to add telomeric repeats (TTAGGG)ₙ to chromosome ends, leading to progressive telomere shortening during cell division. Critically short telomeres trigger DNA damage responses (DDR), manifested as telomere dysfunction-induced foci (TIFs) containing γH2AX and 53BP1 [2] [3] [9]. In cancer cells, this culminates in p21/p53-mediated senescence or mitochondrial apoptosis.
Notably, MST-312 also exhibits telomere-independent effects:
Synergistic Anticancer Activity
MST-312 enhances the efficacy of conventional chemotherapeutics and natural compounds via synergistic apoptosis induction:
Table 2: Synergistic Combinations of MST-312 in Cancer Models
Cancer Type | Combination Agent | Observed Synergy | Mechanistic Basis |
---|---|---|---|
Ovarian Cancer | Quercetin | CI 0.2–0.7; ↑DNA damage, ↓colony formation | Dual induction of telomeric/DNA damage |
Pre-B ALL | Doxorubicin | CI 0.45–0.62; ↓doxorubicin IC₅₀ by 3-fold | hTERT suppression + topoisomerase II poisoning |
Triple-Negative Breast Cancer | Plumbagin | ↑Telomere dysfunction, G2/M arrest | Telomere uncapping + ROS generation |
Multiple Myeloma | Single agent | ↓hTERT, ↓Bcl-2, ↓IL-6, ↑Bax (at 2–8 μM) | NF-κB pathway inhibition |
CI = Combination Index (CI <1 indicates synergy)Sources: [1] [2] [5]
Biomarkers of Sensitivity
Cancer cell responsiveness correlates with:
Tables of Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7